molecular formula C19H24N4O2 B2380439 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide CAS No. 2034502-73-1

3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

Cat. No.: B2380439
CAS No.: 2034502-73-1
M. Wt: 340.427
InChI Key: IFXAGLPXBCCVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Attachment of the Pyrimidine Moiety: The 2-methylpyrimidin-4-yl group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is often attached through alkylation reactions, using reagents like phenylpropyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenylpropyl group.

    Reduction: Reduction reactions may target the pyrimidine moiety or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially involving the pyrimidine and phenylpropyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Bases and Nucleophiles: For substitution reactions, reagents like sodium hydride or organolithium compounds are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure.

    Pyrimidine Derivatives: Compounds such as 2-methylpyrimidine and its analogs.

    Phenylpropyl Derivatives: Compounds like phenylpropylamine and its derivatives.

Uniqueness

What sets 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide apart is the combination of these three distinct moieties in one molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)oxy-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-20-12-9-18(22-15)25-17-10-13-23(14-17)19(24)21-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,12,17H,5,8,10-11,13-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXAGLPXBCCVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.